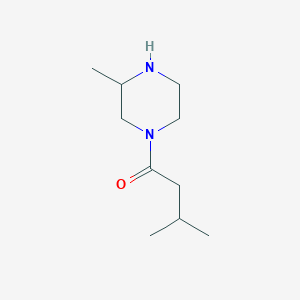![molecular formula C8H11N3O4 B6416577 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole CAS No. 1006570-90-6](/img/structure/B6416577.png)
1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, an ethyl group, a nitro group, and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The nitro group is often reactive, and the 1,3-dioxolane ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemistry of Pyrazoles
Research on pyrazoles, such as the work by Baumstark et al. (2013), has contributed to the development of synthetic routes for highly substituted pyrazolines, which are crucial for various scientific applications. These compounds have been used to synthesize hexasubstituted cyclopropanes and serve as oxygen-atom transfer reagents. The thermal decomposition of certain pyrazoline derivatives produces β-keto radicals, leading to the synthesis of 3-hydroxy-1,2-dioxolanes, indicating the compound's potential in synthetic organic chemistry Baumstark, A., Vásquez, P., & Mctush-Camp, D. (2013). Synthesis and chemistry of structurally unique hexasubstituted pyrazolines.
Biological and Pharmacological Activities
Pyrazole derivatives are noted for their wide range of biological and pharmacological activities. A review by Sheetal et al. (2018) highlights the importance of pyrazoles in agrochemical and pharmaceutical applications, demonstrating their versatility in scientific research. The synthesis of novel pyrazole derivatives under various conditions has led to compounds with potential herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties Sheetal, Suprita, Suman, Gulati, S., & Singh, R. (2018). Synthesis and bioevaluation of novel pyrazole by different methods: A review.
Heterocyclic Chemistry Applications
The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, showcases the scaffold's utility in synthesizing a wide array of heterocycles. The work by Gomaa and Ali (2020) reviews the preparation and reactivity of these derivatives, emphasizing their significance in the synthesis of heterocyclic compounds and dyes. The unique reactivity of such compounds offers mild conditions for generating versatile cynomethylene dyes, demonstrating the potential of pyrazole derivatives in heterocyclic chemistry and material science Gomaa, M. A., & Ali, H. (2020). The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a privileged scaffold in synthesis of heterocycles.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-11(13)7-5-9-10(6-7)2-1-8-14-3-4-15-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPJGDCIJSBQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




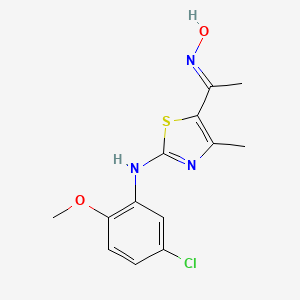
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)


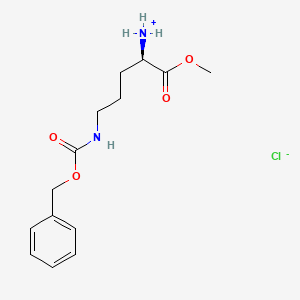

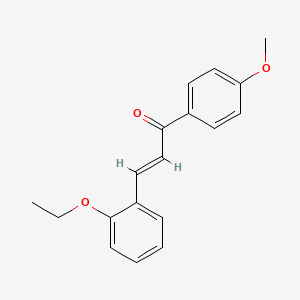
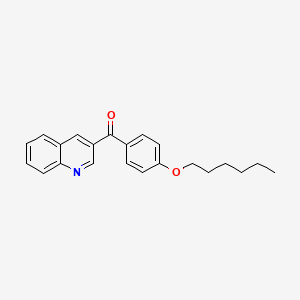
![3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6416584.png)

